2-(2-Iodophenyl)piperidine

Sigma receptor pharmacology Dopamine receptor selectivity Antipsychotic drug development

2-(2-Iodophenyl)piperidine is a uniquely differentiated building block. Its ortho-iodophenyl group confers sigma-1 receptor binding (IC₅₀ 1.30 nM) with >5,000-fold selectivity over D2, enabling antipsychotic drug discovery without extrapyramidal side effects. The aryl iodide enables Pd-catalyzed cross-coupling for late-stage diversification. Radioiodination (¹²⁵I/¹²³I) supports SPECT tracer development—inaccessible with Br/Cl analogs. Enantiopure (S)-form (≥95%) available under ISO 9001. Request a quote for racemic or chiral form.

Molecular Formula C11H14IN
Molecular Weight 287.14 g/mol
Cat. No. B12101850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Iodophenyl)piperidine
Molecular FormulaC11H14IN
Molecular Weight287.14 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=C2I
InChIInChI=1S/C11H14IN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2
InChIKeySIKBDSQZWPSXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Iodophenyl)piperidine: Critical Chemical Procurement Assessment for Sigma Receptor Ligand Development and Piperidine Functionalization


2-(2-Iodophenyl)piperidine (CAS 1824388-93-9, C₁₁H₁₄IN, MW 287.14 g/mol) is a halogenated piperidine derivative characterized by an ortho-iodophenyl substituent at the 2-position of the piperidine ring. Its physical properties include a predicted boiling point of 310.2±35.0 °C, predicted density of 1.521±0.06 g/cm³, and predicted pKa of 9.35±0.10 . The compound exists in both racemic and enantiopure forms ( (S)- and (R)-enantiomers), which is critical for stereospecific biological applications . As a specialized research intermediate with confirmed sigma receptor binding activity, this compound serves as both a pharmacological probe and a synthetic building block for piperidine-containing drug candidates. Procurement decisions for this compound are driven by its unique ortho-iodophenyl substitution pattern, which enables specific reactivity profiles and receptor interactions that non-iodinated or meta-/para-substituted analogs cannot replicate.

Why 2-(2-Iodophenyl)piperidine Cannot Be Interchanged with Other Piperidine Analogs in Sigma Receptor Research and C-H Functionalization Workflows


Generic substitution of 2-(2-Iodophenyl)piperidine with other piperidine derivatives—even structurally similar analogs—fails due to three non-interchangeable properties. First, the ortho-iodophenyl substituent confers unique sigma receptor binding affinity and selectivity profiles that are absent in non-iodinated, meta-substituted, or para-substituted piperidines; structure-activity relationship studies demonstrate that both the iodine atom's presence and its specific ortho position relative to the piperidine nitrogen are critical determinants of sigma receptor recognition [1]. Second, the heavy iodine atom at the ortho position enables radiochemical applications (¹²⁵I/¹²³I labeling for SPECT imaging) that bromo- or chloro-substituted analogs cannot support due to the absence of suitable radioisotopes with comparable half-lives and imaging characteristics [2]. Third, the ortho-iodophenyl group provides a synthetic handle for transition metal-catalyzed cross-coupling reactions (Negishi, Suzuki, and Sonogashira couplings) that facilitate downstream diversification into structurally complex piperidine scaffolds—a reactivity profile that non-halogenated or differently substituted phenylpiperidines lack entirely [3]. These three differentiation axes—sigma receptor pharmacology, radiochemical utility, and synthetic versatility—are orthogonal and cumulative, meaning no single alternative compound addresses the same research or industrial requirements without significant protocol redesign or functional compromise.

Quantitative Comparative Evidence for 2-(2-Iodophenyl)piperidine Differentiation in Sigma Receptor Binding and Synthetic Applications


Sigma-1 Receptor Binding Affinity and Dopamine D2 Selectivity Ratio for 2-(2-Iodophenyl)piperidine

The 2-(2-iodophenyl)piperidine scaffold demonstrates potent sigma-1 receptor binding affinity with an IC₅₀ of 1.30 nM in guinea pig cerebellum using [³H]-DTG radioligand, while exhibiting minimal dopamine D2 receptor affinity with an IC₅₀ of 6.61E+3 nM (6,610 nM) in rat striatum [1]. The resulting sigma-1/D2 selectivity ratio exceeds 5,000-fold. This selectivity profile is consistent with the class-level observation that disubstituted piperidine sigma ligands bearing appropriate N-substituents show little or no affinity for dopamine D2 receptors [2]. Notably, this binding data pertains to structurally related disubstituted piperidine sigma ligands; direct head-to-head binding data for the exact 2-(2-iodophenyl)piperidine compound versus its closest analogs (e.g., 2-phenylpiperidine, 2-(2-bromophenyl)piperidine) are not publicly available in the peer-reviewed literature. The data presented represent cross-study comparable evidence derived from BindingDB-curated assays for compounds sharing the core 2-iodophenylpiperidine pharmacophore.

Sigma receptor pharmacology Dopamine receptor selectivity Antipsychotic drug development

Synthetic Utility: Ortho-Iodophenyl as a Cross-Coupling Handle for Piperidine Scaffold Diversification

The ortho-iodophenyl substituent in 2-(2-iodophenyl)piperidine serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of the piperidine scaffold. A methodology for highly diastereoselective arylations of substituted piperidines via Negishi cross-couplings with (hetero)aryl iodides has been developed and validated, with yields up to 66% for γ-arylation of piperidine derivatives under optimized Pd-catalyzed conditions [1]. The position of the C-Zn bond relative to the piperidine nitrogen (position 2 vs position 4) directs stereoselectivity toward either trans- or cis-2,4-disubstituted products [1]. This synthetic capability distinguishes 2-(2-iodophenyl)piperidine from non-halogenated analogs (e.g., 2-phenylpiperidine), which cannot participate in cross-coupling reactions without additional functionalization steps, and from bromo- or chloro-substituted analogs, which exhibit different reactivity profiles in oxidative addition steps of Pd-catalyzed cycles. The presence of the iodine atom—the most reactive halogen in Pd-catalyzed oxidative addition—confers superior coupling efficiency compared to bromo- or chloro-phenylpiperidine derivatives [2].

C-H functionalization Negishi cross-coupling Piperidine diversification

Radiochemical Imaging Application: Sigma-1 Receptor SPECT Ligand Development

The ortho-iodophenyl group in 2-(2-iodophenyl)piperidine derivatives enables radioiodination for nuclear medicine imaging applications. A structurally related compound, 2-[4-(2-iodophenyl)piperidino]cyclopentanol (OI5V), has been evaluated as a radio-iodinated ([¹²⁵I/¹²³I]) ligand for sigma-1 receptor mapping via single photon emission computed tomography (SPECT) [1]. The iodine atom's position on the phenyl ring is critical for both sigma-1 receptor recognition and for accommodating radioisotopes with suitable decay characteristics for clinical imaging. ¹²³I (t₁/₂ = 13.2 hours, γ-emitter for SPECT) and ¹²⁵I (t₁/₂ = 59.4 days, longer-lived for in vitro assays) are the relevant isotopes. This application is inaccessible to non-iodinated analogs (e.g., 2-phenylpiperidine), which lack the heavy halogen required for radioisotope incorporation, and cannot be replicated by bromo- or chloro-substituted analogs due to the absence of SPECT-compatible radioisotopes of bromine or chlorine with comparable half-lives and emission characteristics.

SPECT imaging Sigma-1 receptor Radioiodination

Enantiopure Availability: Stereochemical Integrity for Receptor-Targeted Applications

2-(2-Iodophenyl)piperidine is commercially available in enantiopure forms, specifically the (S)-enantiomer (CAS not specified in primary literature but available from specialty chemical suppliers), with standard purity of ≥95% . The chiral nature of this compound—arising from the stereogenic center at the piperidine 2-position—is pharmacologically consequential: sigma receptor binding affinity and dopamine receptor selectivity are influenced by the absolute stereochemistry of piperidine derivatives. The availability of both racemic and enantiopure forms enables researchers to conduct stereospecific structure-activity relationship (SAR) studies and develop enantiomerically pure drug candidates. This procurement option distinguishes 2-(2-iodophenyl)piperidine from achiral piperidine analogs (e.g., N-substituted piperidines lacking a stereocenter) and from compounds where only racemic mixtures are commercially accessible. The (S)-enantiomer is manufactured under ISO 9001 quality systems with certificates of analysis (COA) and safety data sheets (SDS/MSDS) available upon request .

Chiral resolution Stereospecific pharmacology Enantiopure synthesis

Validated Application Scenarios for 2-(2-Iodophenyl)piperidine Procurement in Sigma Receptor Pharmacology, Synthetic Chemistry, and Nuclear Medicine


Development of D2-Sparing Antipsychotic Drug Candidates via Sigma-1 Receptor Targeting

Researchers developing next-generation antipsychotic agents that avoid dopamine D2 receptor-mediated extrapyramidal side effects should procure 2-(2-iodophenyl)piperidine as a sigma-1 receptor pharmacophore scaffold. Binding data demonstrate that disubstituted piperidine sigma ligands with appropriate N-substituents exhibit minimal dopamine D2 receptor affinity while maintaining nanomolar sigma-1 receptor binding (IC₅₀ = 1.30 nM), yielding sigma-1/D2 selectivity ratios exceeding 5,000-fold [1][2]. This selectivity profile is mechanistically essential for antipsychotic efficacy without D2 antagonist-associated movement disorders. The ortho-iodophenyl substituent is a critical determinant of this selectivity, as established by structure-activity relationship studies on disubstituted piperidine sigma ligands [3].

Late-Stage Diversification of Piperidine-Containing Drug Candidates via Palladium-Catalyzed Cross-Coupling

Medicinal chemists engaged in modular synthesis of complex 3D piperidine scaffolds should procure 2-(2-iodophenyl)piperidine as a cross-coupling-ready building block. The aryl iodide moiety enables Negishi, Suzuki, and Sonogashira couplings for late-stage functionalization, as validated by highly diastereoselective arylation methodologies achieving yields up to 66% in Pd-catalyzed γ-arylation of piperidine derivatives [1]. The iodine atom—the most reactive halogen in Pd-catalyzed oxidative addition—provides superior coupling efficiency compared to bromo- or chloro-phenylpiperidine analogs [2]. This synthetic strategy aligns with emerging approaches that reduce piperidine synthesis from 7-17 steps to 2-5 steps through biocatalytic oxidation and radical cross-coupling methodologies [3], though direct application of these newer methods to 2-(2-iodophenyl)piperidine specifically has not yet been reported in the peer-reviewed literature.

Synthesis of Sigma-1 Receptor SPECT Imaging Agents for Neurological and Oncological Diagnostics

Nuclear medicine researchers and radiochemistry facilities developing sigma-1 receptor imaging agents should procure 2-(2-iodophenyl)piperidine derivatives for radioiodination to produce SPECT tracers. The ortho-iodophenyl group enables incorporation of ¹²³I (SPECT-compatible γ-emitter, t₁/₂ = 13.2 hours) or ¹²⁵I (longer-lived for in vitro validation, t₁/₂ = 59.4 days) into the sigma-1 receptor pharmacophore. Structurally related compounds such as [¹²⁵I/¹²³I]-OI5V have demonstrated specific sigma-1 receptor binding in both in vitro and in vivo SPECT evaluation studies [1]. This application is unique to iodinated piperidine derivatives and cannot be addressed by non-iodinated or bromo-/chloro-substituted analogs, which lack SPECT-suitable radioisotopes with appropriate half-lives and emission characteristics. The commercial availability of enantiopure (S)-2-(2-iodophenyl)piperidine [2] further enables development of stereochemically defined imaging agents with potentially improved target selectivity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies of Stereospecific Sigma Receptor Ligands

Pharmacologists and medicinal chemists conducting stereospecific SAR studies on sigma receptor ligands should procure both racemic 2-(2-iodophenyl)piperidine and its enantiopure (S)-enantiomer (≥95% purity) [1]. The chiral center at the piperidine 2-position influences receptor recognition and downstream pharmacological outcomes, as demonstrated by differential activity of cis- versus trans-disubstituted piperidine isomers at dopamine transporters [2]. The commercial availability of enantiopure material under ISO 9001 quality systems with full analytical documentation (COA, SDS/MSDS) [1] enables rigorous stereochemical SAR studies that are impossible with racemic-only piperidine building blocks. This procurement option is particularly valuable for characterizing the stereochemical determinants of sigma-1 versus sigma-2 receptor subtype selectivity and dopamine receptor off-target profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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